1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring substituted with a chloropent-1-en-1-yl groupThe pyrrolidine-2,5-dione scaffold is known for its versatility and has been widely studied for its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 5-chloropent-1-ene under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine-2,5-dione, followed by the addition of 5-chloropent-1-ene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropent-1-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar biological activities and synthetic routes.
Uniqueness
1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the chloropent-1-en-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
919086-95-6 |
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Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(5-chloropent-1-enyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H12ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h3,7H,1-2,4-6H2 |
InChI Key |
SFOQPRLAQOWBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C=CCCCCl |
Origin of Product |
United States |
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